4-Bromobenzo[d]thiazol-5-amine
Overview
Description
4-Bromobenzo[d]thiazol-5-amine is a heterocyclic organic compound that contains a bromine atom, a benzene ring, and a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and
Mechanism of Action
Target of Action
4-Bromobenzo[d]thiazol-5-amine, a derivative of the thiazole group, has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , suggesting that they may interact with their targets to inhibit specific cellular processes.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways. For example, they have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . This suggests that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-Bromobenzo[d]thiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces apoptosis by activating specific signaling pathways and altering gene expression . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in the modulation of cellular functions and the induction of specific biological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s metabolism is crucial for its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transport proteins, facilitating its uptake and distribution . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its function and biological activity .
Properties
IUPAC Name |
4-bromo-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUUMRBJJQXVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Br)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625792 | |
Record name | 4-Bromo-1,3-benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-19-7 | |
Record name | 4-Bromo-1,3-benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 769-19-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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